molecular formula C25H22N2O4 B2878008 N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide CAS No. 888444-67-5

N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2878008
CAS No.: 888444-67-5
M. Wt: 414.461
InChI Key: JNFADGICYXUDKN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by:

  • A benzofuran core with a carboxamide group at position 2.
  • An N-(2-ethoxyphenyl) substituent on the carboxamide.
  • A 3-position 2-methylbenzamido group.

The ethoxyphenyl and methylbenzamido groups likely influence lipophilicity, solubility, and target binding affinity .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-3-30-21-15-9-7-13-19(21)26-25(29)23-22(18-12-6-8-14-20(18)31-23)27-24(28)17-11-5-4-10-16(17)2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFADGICYXUDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Amidation Reaction:

    Ethoxylation: The ethoxy group can be introduced by reacting the intermediate compound with ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions (e.g., heat, light).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Study of its effects on various biological systems and its potential as a therapeutic agent.

    Materials Science: Use in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biology: Investigation of its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Melting Point (°C) Source
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (Target) 2-methylbenzamido C23H22N2O4 394.43* Not reported
N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide 2-ethylbutanamido C23H26N2O4 394.47 Not reported
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21) Benzimidazole-benzyl C24H19N3O2 381.43 161–163
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-... 3,6-dimethyl; sulfone-containing C23H23ClN2O4S 482.95 Not reported
Abexinostat (3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)... Dimethylaminomethyl; hydroxamic acid C20H24N4O5 400.43 Not reported

*Calculated based on molecular formula.

Key Observations:

  • Substituent Diversity : The target compound’s 2-methylbenzamido group distinguishes it from analogs with alkyl amides (e.g., 2-ethylbutanamido in ) or heterocyclic substituents (e.g., benzimidazole in ).
  • Physical Properties : Analogs with aromatic substituents (e.g., compound 21) exhibit higher melting points (~161–227°C) compared to aliphatic derivatives, likely due to enhanced crystallinity from π-π stacking .

Pharmacological Implications

Enzyme Inhibition Profiles
  • IDO1 Inhibitors (): Analogs like compound 21 (benzofuran-2-carboxamide with benzimidazole) were designed as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, targeting cancer immunotherapy. The benzimidazole moiety may enhance binding to the heme cofactor in IDO1 .
  • HDAC Inhibition (Abexinostat): Abexinostat’s hydroxamic acid group chelates zinc in histone deacetylases (HDACs), enabling epigenetic modulation. The target compound lacks this motif, suggesting divergent mechanisms .
Metabolic Stability

    Biological Activity

    N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including neuroprotection, antioxidant properties, and effects on lipid metabolism. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

    Chemical Structure and Properties

    The compound is characterized by the following chemical structure:

    • Molecular Formula : C₁₈H₁₈N₂O₃
    • Molecular Weight : 306.35 g/mol

    Its structure includes a benzofuran core, which is known for various biological activities, modified with an ethoxy group and a methylbenzamide moiety.

    Neuroprotective Effects

    Research has indicated that derivatives of benzofuran compounds exhibit neuroprotective effects against excitotoxicity. A study evaluated several benzofuran derivatives, including those structurally similar to this compound. The findings showed that certain substitutions on the benzofuran ring significantly enhanced neuroprotection against NMDA-induced neuronal damage.

    • Key Findings :
      • Compounds with methyl substitutions demonstrated potent neuroprotective effects comparable to memantine, a known NMDA receptor antagonist.
      • The presence of hydroxyl groups also contributed to antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in neuronal cells .

    Antioxidant Activity

    The antioxidant potential of this compound has been explored through various assays. These studies suggest that the compound can effectively scavenge free radicals and reduce oxidative stress in cellular models.

    • Mechanism :
      • The compound's ability to donate electrons allows it to neutralize free radicals, thereby protecting cellular components from oxidative damage.
      • In vitro assays demonstrated significant inhibition of lipid peroxidation, indicating its potential for protecting neuronal tissues from oxidative damage .

    Hypolipidemic Effects

    Another area of investigation has been the compound's impact on lipid metabolism. Studies have shown that certain benzofuran derivatives can lower triglyceride levels and improve cholesterol profiles in hyperlipidemic animal models.

    • Experimental Results :
      • In trials involving Triton WR-1339-induced hyperlipidemic rats, compounds similar to this compound significantly reduced triglyceride levels and increased HDL cholesterol after treatment .
      • These findings suggest potential applications in managing hyperlipidemia and related cardiovascular conditions.

    Case Studies

    • Neuroprotection Against Excitotoxicity :
      • A study synthesized various benzofuran derivatives and tested their neuroprotective effects on cultured rat cortical neurons. The most effective compounds were those with specific substitutions that enhanced their protective capabilities against NMDA-induced toxicity .
    • Antioxidant Studies :
      • Research demonstrated that certain derivatives exhibited significant antioxidant properties, effectively reducing oxidative stress markers in neuronal cells. The structure-activity relationship indicated that specific functional groups enhance these properties .

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